molecular formula C13H20N2 B7793584 Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No.: B7793584
M. Wt: 204.31 g/mol
InChI Key: MIFUGVARDDDKRU-ZDUSSCGKSA-N
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Description

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a chiral amine compound that features a benzyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves the reaction of benzyl chloride with (S)-1-pyrrolidin-2-ylmethyl-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to its combination of a benzyl group, a methyl group, and a chiral pyrrolidine ring. This structure provides it with distinct steric and electronic properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent .

Properties

IUPAC Name

N-benzyl-N-methyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFUGVARDDDKRU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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